molecular formula C9H7NO3S B13660952 Methyl 2-(2-Furyl)thiazole-4-carboxylate

Methyl 2-(2-Furyl)thiazole-4-carboxylate

Cat. No.: B13660952
M. Wt: 209.22 g/mol
InChI Key: OHFMBALCHHLAQE-UHFFFAOYSA-N
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Description

Methyl 2-(2-Furyl)thiazole-4-carboxylate is a heterocyclic compound that features both a furan ring and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both furan and thiazole rings in a single molecule makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylmethyl ketone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after esterification with methanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The furan and thiazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer a combination of biological activities not typically found in compounds containing only one of these rings. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

methyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMBALCHHLAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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